molecular formula C19H19NaO11 B13747444 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt

4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt

Cat. No.: B13747444
M. Wt: 446.3 g/mol
InChI Key: NHQAQAOEMZSJDA-XXKSULJWSA-M
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Description

4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt is a complex organic compound known for its unique chemical properties and applications in various scientific fields. It is often used in biochemical assays and research due to its fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt involves multiple steps, starting with the preparation of the 4-Methylumbelliferyl moiety This is typically achieved through the reaction of 4-methylumbelliferone with appropriate reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include purification steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups present in the compound.

    Reduction: This reaction can modify the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in enzyme assays to study enzyme kinetics and activity.

    Medicine: Utilized in diagnostic assays for detecting specific biomolecules.

    Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt involves its interaction with specific molecular targets, leading to fluorescence emission. This property is exploited in various assays to detect and quantify the presence of specific analytes. The pathways involved include the excitation of the compound by UV light, followed by the emission of light at a different wavelength.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl-β-D-glucuronide
  • 4-Methylumbelliferyl-α-D-galactopyranoside
  • 4-Methylumbelliferyl-β-D-galactopyranoside

Uniqueness

4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt is unique due to its specific structure, which imparts distinct fluorescent properties and makes it suitable for specialized applications in biochemical assays. Its ability to form stable sodium salts also enhances its solubility and usability in various research settings.

Properties

Molecular Formula

C19H19NaO11

Molecular Weight

446.3 g/mol

IUPAC Name

sodium;(2S,3S,4R)-2,3,4-trihydroxy-4-[(2S,3R)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-oxooxan-2-yl]butanoate

InChI

InChI=1S/C19H20O11.Na/c1-7-4-13(22)29-12-5-8(2-3-9(7)12)28-19-11(21)6-10(20)17(30-19)15(24)14(23)16(25)18(26)27;/h2-5,10,14-17,19-20,23-25H,6H2,1H3,(H,26,27);/q;+1/p-1/t10-,14+,15-,16+,17+,19?;/m1./s1

InChI Key

NHQAQAOEMZSJDA-XXKSULJWSA-M

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(=O)C[C@H]([C@H](O3)[C@@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(=O)CC(C(O3)C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Origin of Product

United States

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